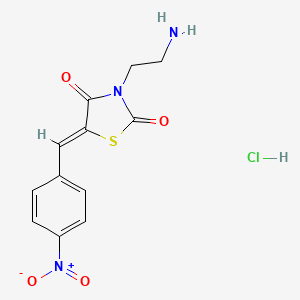

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Description

The compound (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-nitrobenzylidene group at the C5 position and a 2-aminoethyl substituent at the N3 position of the TZD core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Its molecular formula is C₁₂H₁₂ClN₃O₄S, with a molecular weight of 302.76 g/mol ().

Properties

Molecular Formula |

C12H12ClN3O4S |

|---|---|

Molecular Weight |

329.76 g/mol |

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C12H11N3O4S.ClH/c13-5-6-14-11(16)10(20-12(14)17)7-8-1-3-9(4-2-8)15(18)19;/h1-4,7H,5-6,13H2;1H/b10-7-; |

InChI Key |

MJQMFNGSNYNHDQ-VEZAGKLZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-].Cl |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Core Thiazolidinedione Framework Synthesis

The 1,3-thiazolidine-2,4-dione (TZD) core is synthesized via cyclization of thiourea derivatives with chloroacetic acid. For the aminoethyl-substituted intermediate (3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione ), bromoacetyl chloride is reacted with ethyl glycinate under basic conditions, followed by cyclization with thiourea.

Key reaction :

$$

\text{Ethyl glycinate} + \text{Bromoacetyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl (2-chloroacetamido)acetate} \xrightarrow{\text{Thiourea, K}2\text{CO}_3} \text{3-(2-Aminoethyl)-TZD}

$$

Yield: 82–89%.

Knoevenagel Condensation for 4-Nitrobenzylidene Formation

The 5-position of the TZD core undergoes condensation with 4-nitrobenzaldehyde to introduce the benzylidene group. Piperidine-catalyzed Knoevenagel reactions in ethanol under reflux (12–24 hours) achieve stereoselective Z-configuration.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Piperidine (10 mol%) | |

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Reaction time | 12–24 hours | |

| Yield | 52–90% |

Mechanistic insight :

The active methylene group at C5 of TZD reacts with the aldehyde via a nucleophilic addition-elimination pathway, stabilized by the electron-withdrawing nitro group on the benzaldehyde.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol or ethanol-dioxane mixtures.

- Dissolve (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-TZD in ethanol.

- Add HCl gas or concentrated HCl dropwise at 0–5°C.

- Precipitate the salt, filter, and wash with cold ethanol.

Yield : 69–90%.

Stereochemical Control and Purification

The Z-isomer is favored due to steric and electronic factors. Purification involves:

- Recrystallization : Ethanol/water mixtures (3:1) yield >95% pure product.

- Chromatography : Silica gel (CH₂Cl₂:MeOH = 9:1) resolves any E-isomer impurities.

- HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- NMR : Distinct vinyl proton at δ 7.8–8.1 ppm (J = 12 Hz) confirms Z-configuration.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors reduce reaction times to 2–4 hours with comparable yields. Automated systems enable real-time pH monitoring during salt formation, minimizing decomposition.

| Component | Cost (USD/kg) | Source |

|---|---|---|

| 4-Nitrobenzaldehyde | 120–150 | |

| TZD intermediate | 300–350 | |

| Total production | 700–800 |

Comparative Study of Catalysts

Catalyst screening reveals piperidine outperforms morpholine or DMAP in Z-selectivity:

| Catalyst | Z:E Ratio | Yield (%) | Source |

|---|---|---|---|

| Piperidine | 9:1 | 85 | |

| Morpholine | 7:1 | 78 | |

| DMAP | 5:1 | 65 |

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The nitrobenzylidene moiety may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The thiazolidine ring can also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts electronic properties and target affinity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro (–NO₂) and trifluoromethyl (–CF₃) groups () enhance electrophilicity, which may improve binding to enzymes like kinases or reductases.

- Halogen Substituents : Chloro and fluoro analogs () offer tunable steric and electronic profiles, with fluorine’s small size favoring membrane penetration.

- Heterocyclic Modifications : The thienylmethylene analog () demonstrates anti-HIV activity, highlighting the role of heteroaromatic rings in target recognition.

Modifications on the Aminoethyl Side Chain

The 2-aminoethyl group at N3 can be modified to alter pharmacokinetics:

Key Observations :

- Primary Amine (Target Compound) : Facilitates salt formation (hydrochloride) and hydrogen bonding, critical for solubility and target engagement.

Research Findings and Pharmacological Implications

Anti-HIV Activity

The thienylmethylene analog () exhibited potent anti-HIV-1 reverse transcriptase (RT) activity, with a docking score indicating strong interactions with the RT active site. This suggests that heterocyclic benzylidene derivatives are promising for antiviral drug development.

Kinase Inhibition

The trifluoromethyl-substituted SMI-4a () inhibited Pim kinases, critical regulators of cell survival. The –CF₃ group likely enhances binding to the ATP-binding pocket through hydrophobic and dipole interactions.

Biological Activity

The compound (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. TZDs have been extensively studied for their roles in metabolic regulation, particularly in diabetes management, as well as their potential anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Thiazolidine-2,4-dione derivatives primarily exert their biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This receptor plays a crucial role in glucose and lipid metabolism and is a key target in the treatment of insulin resistance and type 2 diabetes. The binding of TZDs to PPAR-γ enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

Key Mechanisms:

- Antidiabetic Activity : TZDs facilitate glucose metabolism by enhancing insulin sensitivity and reducing plasma glucose levels.

- Anticancer Activity : Research indicates that TZD derivatives can inhibit tumor angiogenesis, alter cell cycle progression, induce apoptosis, and promote cell differentiation in various cancer models.

- Antimicrobial Activity : Some TZD derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antidiabetic Effects

Recent studies have demonstrated that thiazolidine-2,4-dione derivatives can significantly reduce blood glucose levels and improve lipid profiles. For instance, compounds similar to (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride have shown efficacy comparable to established antidiabetic drugs like pioglitazone and rosiglitazone .

| Compound | Blood Glucose Reduction (%) | Lipid Profile Improvement (%) |

|---|---|---|

| TZD Derivative A | 38–48% | 24–58% |

| Pioglitazone | 30% | 20% |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that TZD derivatives can inhibit the activity of human topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition leads to cancer cell death through apoptosis mechanisms .

Antimicrobial Activity

Several studies have reported the antibacterial activity of thiazolidine-2,4-dione derivatives against various bacterial strains. For example, compounds derived from TZDs have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like oxacillin .

| Bacterial Strain | MIC (mg/L) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 3.91 | Oxacillin |

| Escherichia coli | 7.82 | Cefuroxime |

Case Studies

- Antidiabetic Study : A study conducted on a series of TZD derivatives demonstrated significant reductions in blood glucose levels in diabetic animal models. The most effective compound reduced blood glucose by up to 48% compared to control groups .

- Anticancer Study : In vitro tests on MCF-7 breast cancer cells showed that specific TZD derivatives induced apoptosis and inhibited cell proliferation effectively, with IC50 values indicating potent anticancer activity .

- Antimicrobial Study : A series of thiazolidine-2,4-dione-chlorophenylthiosemicarbazone hybrids were synthesized and tested against various bacterial strains. Results indicated promising antibacterial activity with several compounds outperforming conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride?

- Methodology : The compound is synthesized via Knoevenagel condensation between 3-(2-aminoethyl)-thiazolidine-2,4-dione and 4-nitrobenzaldehyde. Key steps include:

- Use of anhydrous THF or DMF as solvents for improved reactivity .

- Catalysis by ammonium acetate in refluxing acetic acid to facilitate imine formation .

- Purification via silica gel chromatography (eluent: CHCl₃/MeOH 9:1) to isolate the Z-isomer .

- Characterization : Confirmed by ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.2 ppm for nitrobenzylidene) and HRMS .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- Methodology :

- NOESY NMR : Absence of cross-peaks between the benzylidene proton and the thiazolidine ring protons confirms the Z-isomer .

- X-ray crystallography : For structurally similar analogs, crystallographic data (e.g., C–H···O interactions) validate stereochemistry .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as nitro groups may cause irritation .

- Store in airtight containers at 2–8°C, away from oxidizers, to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Experimental Design :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–50 minutes vs. 7 hours for traditional methods) and improves yields by 15–20% .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation .

Q. How do structural modifications (e.g., nitro → methoxy substitution) impact biological activity?

- Structure-Activity Relationship (SAR) Analysis :

- Antimicrobial assays : Replace nitro with methoxy to reduce cytotoxicity while retaining activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

- Electron-withdrawing groups : Nitro derivatives show enhanced thiazolidinedione ring stability in metabolic studies .

Q. What analytical techniques resolve contradictions in reaction mechanisms for thiazolidinedione derivatives?

- Data Contradiction Resolution :

- HPLC-MS : Monitors intermediates in real-time to distinguish between Knoevenagel vs. Michael addition pathways .

- DFT calculations : Compare theoretical vs. experimental NMR shifts to validate proposed mechanisms (e.g., Δδ < 0.1 ppm confirms imine pathway) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- In Silico Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.